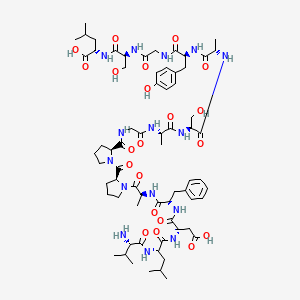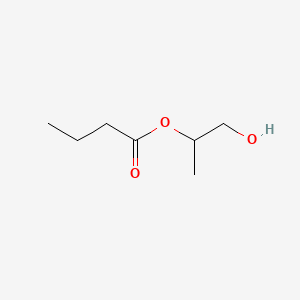
Propylene glycol 2-butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propylene glycol 2-butyrate is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol and butyric acid. This compound is known for its applications in various industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Propylene glycol 2-butyrate can be synthesized through the esterification reaction between propylene glycol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants, propylene glycol and butyric acid, are fed into a reactor along with the acid catalyst. The reaction mixture is heated and maintained at a specific temperature to optimize the reaction rate. The water formed during the reaction is continuously removed, often using a distillation column, to ensure high yields of the ester.
化学反応の分析
Types of Reactions
Propylene glycol 2-butyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into propylene glycol and butyric acid.
Oxidation: This compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Although less common, reduction reactions can also occur, particularly under specific conditions with suitable reducing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Propylene glycol and butyric acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
科学的研究の応用
Propylene glycol 2-butyrate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of propylene glycol 2-butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release propylene glycol and butyric acid, which can then participate in metabolic pathways. The compound’s ability to form stable emulsions makes it useful in drug delivery, where it can enhance the solubility and bioavailability of hydrophobic drugs.
類似化合物との比較
Similar Compounds
Propylene glycol: A diol with similar solvent properties but lacks the ester functionality.
Butylene glycol: Another glycol with similar physical properties but different chemical reactivity.
Ethylene glycol: A glycol with similar applications but different toxicity profile.
Uniqueness
Propylene glycol 2-butyrate is unique due to its ester functionality, which imparts distinct chemical reactivity and physical properties. Its ability to undergo hydrolysis and participate in esterification reactions makes it versatile for various applications in research and industry.
特性
CAS番号 |
49771-15-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
1-hydroxypropan-2-yl butanoate |
InChI |
InChI=1S/C7H14O3/c1-3-4-7(9)10-6(2)5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
RNNACNWQHUTWGB-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)OC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


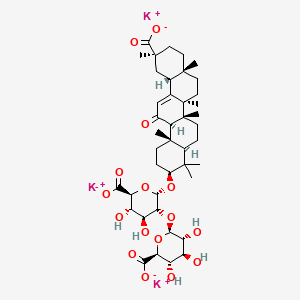
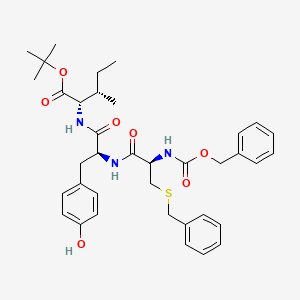

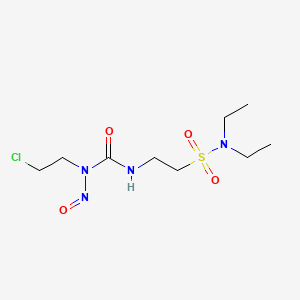
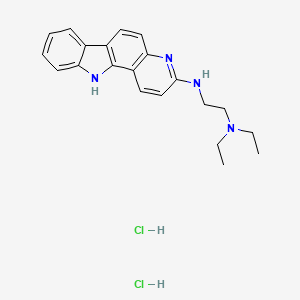

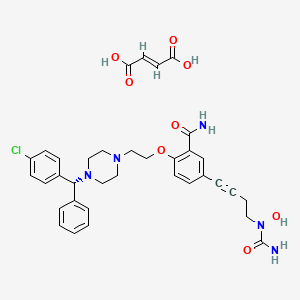
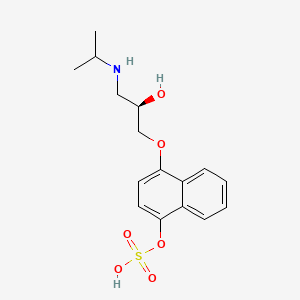
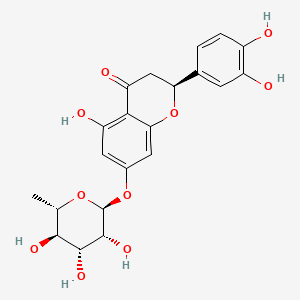
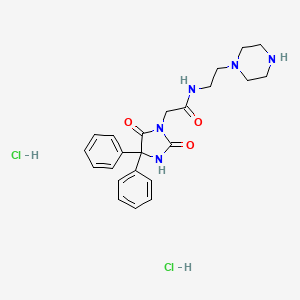

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)

